
3-(1,4-Diazepan-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4-Diazepan-1-yl)propanenitrile, also known as Diazepanone, is a chemical compound. It has the molecular formula C8H15N3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered diazepane ring attached to a propanenitrile group . The molecular weight of the compound is 153.22 g/mol .科学的研究の応用
3-(1,4-Diazepan-1-yl)propanenitrile is used in a variety of scientific research applications. It is often used in drug development and testing, as it has been found to be a useful tool for studying the biochemical and physiological effects of new compounds. It is also used in the synthesis of organic compounds, as it can be used as a building block for more complex molecules. Additionally, this compound has been used in studies of cell signaling pathways, as it has been found to interact with several key proteins involved in these pathways.
作用機序
The mechanism of action of 3-(1,4-Diazepan-1-yl)propanenitrile is not fully understood. However, it is believed to interact with several proteins, including the cytochrome P450 enzymes and certain G-protein coupled receptors. These interactions are thought to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to interact with certain G-protein coupled receptors, which are involved in cell signaling pathways. These interactions can lead to changes in cell function and gene expression.
実験室実験の利点と制限
One of the main advantages of using 3-(1,4-Diazepan-1-yl)propanenitrile in laboratory experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, it is a versatile building block for organic synthesis and can be used in a variety of experiments. However, there are also some limitations to using this compound in laboratory experiments. It is toxic and should be handled with caution. Additionally, its interactions with certain proteins can lead to unpredictable results, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for 3-(1,4-Diazepan-1-yl)propanenitrile research. One potential direction is to further explore its interactions with proteins involved in cell signaling pathways. Additionally, further research could be done to better understand its biochemical and physiological effects and to develop methods to reduce its toxicity. Additionally, further research could be done to explore its potential applications in drug development and testing. Finally, further research could be done to develop methods to synthesize this compound more efficiently and cost-effectively.
合成法
3-(1,4-Diazepan-1-yl)propanenitrile can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,4-diazepan-1-yl chloride with sodium cyanide in acetonitrile. This reaction produces this compound and sodium chloride as the by-products. Another method involves the reaction of 1,4-diazepan-1-yl bromide with sodium cyanide in acetonitrile. This reaction produces this compound and sodium bromide as the by-products.
特性
IUPAC Name |
3-(1,4-diazepan-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-3-1-6-11-7-2-4-10-5-8-11/h10H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRGZHHAYZFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

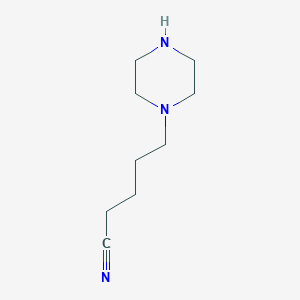
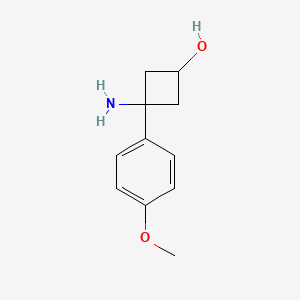
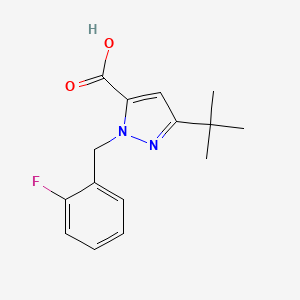
![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)
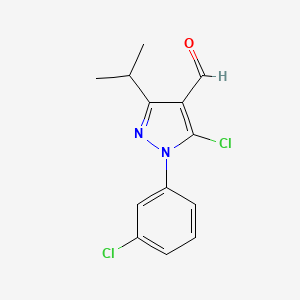
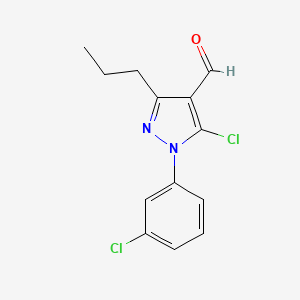


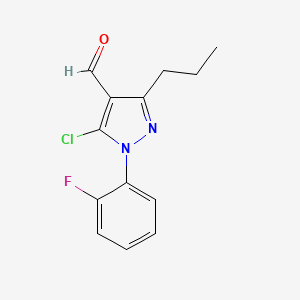

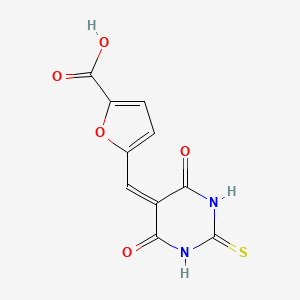
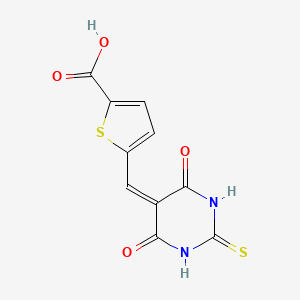
![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)
![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)